

minimizing interference from other metals in nickel analysis

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Compound of Interest

Compound Name: *Diaminoglyoxime*

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Technical Support Center: Nickel Analysis

Welcome to the technical support center for nickel analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other metals during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common metals that interfere with nickel analysis?

The most common interfering metals in nickel analysis are iron (Fe), copper (Cu), and cobalt (Co). Other metals that can cause interference depending on the analytical technique include palladium (Pd), bismuth (Bi), chromium (Cr), zinc (Zn), and manganese (Mn).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: How do these metals interfere with nickel analysis?

Interference can occur through several mechanisms:

- **Spectral Interference:** This happens when an emission or mass spectral peak from an interfering metal overlaps with that of nickel. For example, in Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), polyatomic ions formed from the sample matrix, diluent, or plasma gas can have the same mass-to-charge ratio as nickel isotopes (e.g., $^{44}\text{Ca}^{16}\text{O}^+$ on

$^{60}\text{Ni}^+$).^{[4][5]} In atomic emission spectrometry, nearby emission lines from other metals can lead to erroneously high readings.^[6]

- Chemical Interference: This involves the formation of stable compounds between the interfering metal and the analyte, which can affect the atomization efficiency of nickel in techniques like Atomic Absorption Spectrometry (AAS).^{[6][7]} For instance, cobalt, nickel, and copper can cause depressive effects in the determination of iron by AAS, a similar effect can be seen in nickel analysis.^[8]
- Complex Formation: In wet chemical methods like gravimetric analysis with dimethylglyoxime (DMG), other metals can form colored complexes or precipitates, leading to inaccurate results.^{[9][10][11]} For example, Fe(III) can interfere by forming complexes with DMG.^[10]
- Matrix Effects: High concentrations of other metals in the sample matrix can suppress the nickel signal, particularly in ICP-MS and AAS.^[12] This can be due to changes in sample viscosity or competition for energy in the plasma or flame.

Q3: What are the general strategies to minimize interference from other metals?

There are three primary strategies to mitigate interference:

- Masking: This involves adding a reagent that forms a stable, soluble complex with the interfering metal, preventing it from reacting with the analytical reagents.^{[2][13]} For example, citrate or tartrate ions can be used to mask iron in the gravimetric determination of nickel with DMG.^{[2][11]}
- Separation: This involves physically removing the interfering metals from the sample before analysis. Techniques include chemical precipitation, solvent extraction, and ion exchange.^{[3][14][15]}
- Instrumental Correction: Modern analytical instruments have built-in mechanisms to correct for interferences. This includes the use of collision/reaction cells in ICP-MS to remove polyatomic interferences, and background correction techniques in AAS.^{[4][12][16]}

Troubleshooting Guides

Gravimetric Analysis with Dimethylglyoxime (DMG)

Q: I am getting an off-color precipitate instead of the expected bright red nickel-DMG complex. What is happening?

A: The formation of a precipitate with a color other than bright red suggests the presence of interfering ions. Palladium (Pd^{2+}) forms a yellow precipitate with DMG in acidic solutions, and Bismuth (Bi^{3+}) can also form a yellow precipitate.^[9] Ensure the pH of your solution is correctly adjusted to be slightly alkaline for the selective precipitation of the nickel-DMG complex.^[11]

Q: My final nickel result is unexpectedly high. What could be the cause?

A: This is likely due to the co-precipitation of other metal hydroxides, especially if your sample contains significant amounts of iron or chromium. In an alkaline solution, Fe^{3+} and Cr^{3+} can precipitate as hydroxides. To prevent this, add a masking agent like tartrate or citrate before making the solution alkaline.^{[2][11]} These agents form stable, soluble complexes with iron and chromium, keeping them in the solution.

Q: How can I specifically prevent iron from interfering in my DMG analysis?

A: Iron is a common interference. The procedure to mitigate its effect is as follows:

- Ensure all iron is in the ferric (Fe^{3+}) state. This is typically achieved by using an oxidizing acid like nitric acid during sample dissolution.^[11]
- Add a masking agent such as tartaric acid or citric acid to the solution.^{[2][11]} This will form a stable complex with the Fe^{3+} ions.
- Proceed with buffering the solution to a slightly alkaline pH before adding the alcoholic solution of DMG. The masked iron will remain in the solution and will not precipitate with DMG.^[11]

Q: How do I handle copper interference in DMG analysis?

A: Copper can interfere with the DMG method for nickel determination. To mitigate this, copper can be masked using sodium thiosulfate. The optimal pH for masking copper with sodium thiosulfate is between 5 and 6. After masking, the pH can be adjusted to 8.5 for the precipitation of nickel with DMG.^[17]

Inductively Coupled Plasma (ICP-OES & ICP-MS) Analysis

Q: I suspect spectral overlap in my ICP-MS analysis of nickel. What are the common polyatomic interferences?

A: A common polyatomic interference for the most abundant nickel isotope, ^{58}Ni , is from $^{42}\text{Ca}^{16}\text{O}^+$. For ^{60}Ni , a potential interference is $^{44}\text{Ca}^{16}\text{O}^+$.^[4] These interferences arise from the combination of elements in your sample matrix (like calcium) with oxygen from the plasma or water.

Q: How can I resolve spectral interferences in ICP-MS?

A: Modern ICP-MS instruments are equipped with collision/reaction cells (CRC) to remove polyatomic interferences.^[12]

- Collision Mode (KED): An inert gas like helium is introduced into the cell. Polyatomic ions, being larger, collide more frequently with the helium atoms and lose more kinetic energy than the analyte ions of the same mass. An energy barrier then allows the analyte ions to pass through to the detector while blocking the polyatomic ions.^{[4][16]}
- Reaction Mode: A reactive gas like oxygen or ammonia is used. This gas reacts with either the analyte or the interfering ion to form a new species at a different mass, thus resolving the overlap. For example, a triple quadrupole ICP-MS operating in TQ-O₂ mode can efficiently eliminate interferences.^[16]

Q: My nickel signal seems to be suppressed. What could be the cause?

A: High concentrations of other metals in your sample can cause matrix effects, leading to signal suppression.^[12] This can be due to physical effects like increased viscosity affecting nebulization, or plasma-related effects where the energy of the plasma is dissipated by the matrix components, leading to less efficient ionization of nickel.

Q: What are the best practices for mitigating matrix effects in ICP analysis?

A: To minimize matrix effects, you can:

- Dilute the Sample: This is the simplest approach to reduce the concentration of matrix components.[\[12\]](#)
- Matrix Matching: Prepare your calibration standards in a matrix that closely resembles your sample matrix.[\[18\]](#)
- Use an Internal Standard: Add an element that is not present in your sample to all samples, standards, and blanks. The ratio of the nickel signal to the internal standard signal is used for quantification, which can compensate for signal fluctuations.
- Instrumental Solutions: For samples with very high matrix concentrations, such as in the analysis of high-purity nickel, specialized sample introduction systems or argon gas dilution can be used.[\[12\]](#)[\[16\]](#)

Atomic Absorption Spectrometry (AAS) Analysis

Q: I am observing a depressed nickel signal in my Flame AAS analysis. What is the likely cause?

A: This is likely due to chemical interference from other metals in your sample, such as cobalt, copper, or a large excess of iron.[\[7\]](#)[\[8\]](#) These metals can form stable, less volatile compounds with nickel in the flame, reducing the population of free nickel atoms available for absorption.

Q: How can I overcome chemical interferences in AAS?

A:

- Use a Releasing Agent: A releasing agent is a substance that preferentially forms a stable compound with the interfering species, leaving the analyte free. For example, 8-hydroxyquinoline can be used as an effective releasing agent to suppress the depressive effects of cobalt, nickel, and copper in iron analysis, and a similar approach can be beneficial for nickel analysis.[\[8\]](#)
- Use a Matrix Modifier (for Graphite Furnace AAS): In Graphite Furnace AAS (GFAAS), a matrix modifier is added to the sample. This can either increase the volatility of the matrix so it is removed at a lower temperature, or decrease the volatility of the analyte so a higher temperature can be used to remove the matrix without losing the analyte. For nickel

determination, a mixture of palladium chloride and magnesium nitrate can be used as a matrix modifier.

- Method of Standard Additions: If interferences cannot be eliminated, the method of standard additions can be used. This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to find the concentration in the original sample. This method can compensate for matrix effects.[19]

Quantitative Data Summary

Table 1: Common Interferences in Nickel Analysis

Interfering Metal	Analytical Technique	Type of Interference	Mitigation Strategy
Iron (Fe)	Gravimetric (DMG)	Co-precipitation of Fe(OH) ₃ ; forms colored complex with DMG[10][11]	Oxidation to Fe ³⁺ and masking with tartrate/citrate[2][11]
ICP-MS	Isobaric overlap (⁵⁸ Fe on ⁵⁸ Ni)[5]	Measure a different Ni isotope (e.g., ⁶⁰ Ni); use high-resolution ICP-MS or mathematical corrections[5]	
AAS	Chemical interference (signal depression)[7]	Matrix matching of standards[7]	
Copper (Cu)	Gravimetric (DMG)	Can interfere with precipitation[17]	Masking with sodium thiosulfate[17]
AAS	Chemical interference (signal depression)[8]	Use of a releasing agent[8]	
ICP-OES/MS	Matrix effects at high concentrations	Sample dilution, internal standard	
Cobalt (Co)	Gravimetric (DMG)	Forms soluble complexes, requiring more DMG[2]	Add sufficient excess of DMG[2]
AAS	Chemical interference (signal depression)[8]	Use of a releasing agent[8]	
ICP-OES/MS	Spectral overlap and matrix effects	Wavelength selection, collision/reaction cell (ICP-MS)	
Palladium (Pd)	Gravimetric (DMG)	Forms a yellow precipitate[9]	pH control, separation prior to analysis

Chromium (Cr)	Gravimetric (DMG)	Co-precipitation of Cr(OH) ₃ ^[2]	Masking with tartrate/citrate ^[2]
ICP-OES/MS	Spectral overlap and matrix effects	Wavelength selection, collision/reaction cell (ICP-MS)	

Table 2: Masking Agents for Nickel Analysis

Masking Agent	Interfering Ion(s) Masked	Analytical Method
Tartaric Acid / Citric Acid	Fe ³⁺ , Cr ³⁺ ^{[2][11]}	Gravimetric (DMG)
Sodium Thiosulfate	Cu ²⁺ ^[17]	Gravimetric (DMG)
Potassium Cyanide	Co ²⁺ , Cu ²⁺ , Zn ²⁺ , Cd ²⁺	Titrimetric Methods
Triethanolamine	Fe ³⁺ , Al ³⁺ , Ti ⁴⁺ ^[20]	Titrimetric Methods
Ammonium Fluoride	Fe ³⁺ , Al ³⁺ , Ti ⁴⁺ ^[20]	Titrimetric Methods

Experimental Protocols

Protocol 1: Gravimetric Determination of Nickel in a Steel Sample (with Iron Interference)

This protocol outlines the determination of nickel in a steel sample using dimethylglyoxime (DMG), including steps to mitigate interference from iron.

1. Sample Dissolution and Oxidation: a. Accurately weigh approximately 0.5 g of the steel sample into a 400 mL beaker. b. In a fume hood, add 50 mL of 6 M HCl and gently heat until the reaction ceases. c. Add 15 mL of 6 M HNO₃ and boil gently to dissolve any remaining solids and to oxidize Fe²⁺ to Fe³⁺ and any carbon. d. Dilute the solution to approximately 200 mL with deionized water.
2. Masking of Iron: a. Add 5 g of citric acid or tartaric acid to the solution and stir until dissolved. This will keep the Fe³⁺ in solution when the pH is raised.^[11]

3. pH Adjustment: a. Heat the solution to about 70-80 °C. b. Add 6 M NH₄OH solution dropwise while stirring until the solution is slightly alkaline. A litmus paper test can be used. The solution should have the faint smell of ammonia. Avoid a large excess of ammonia.

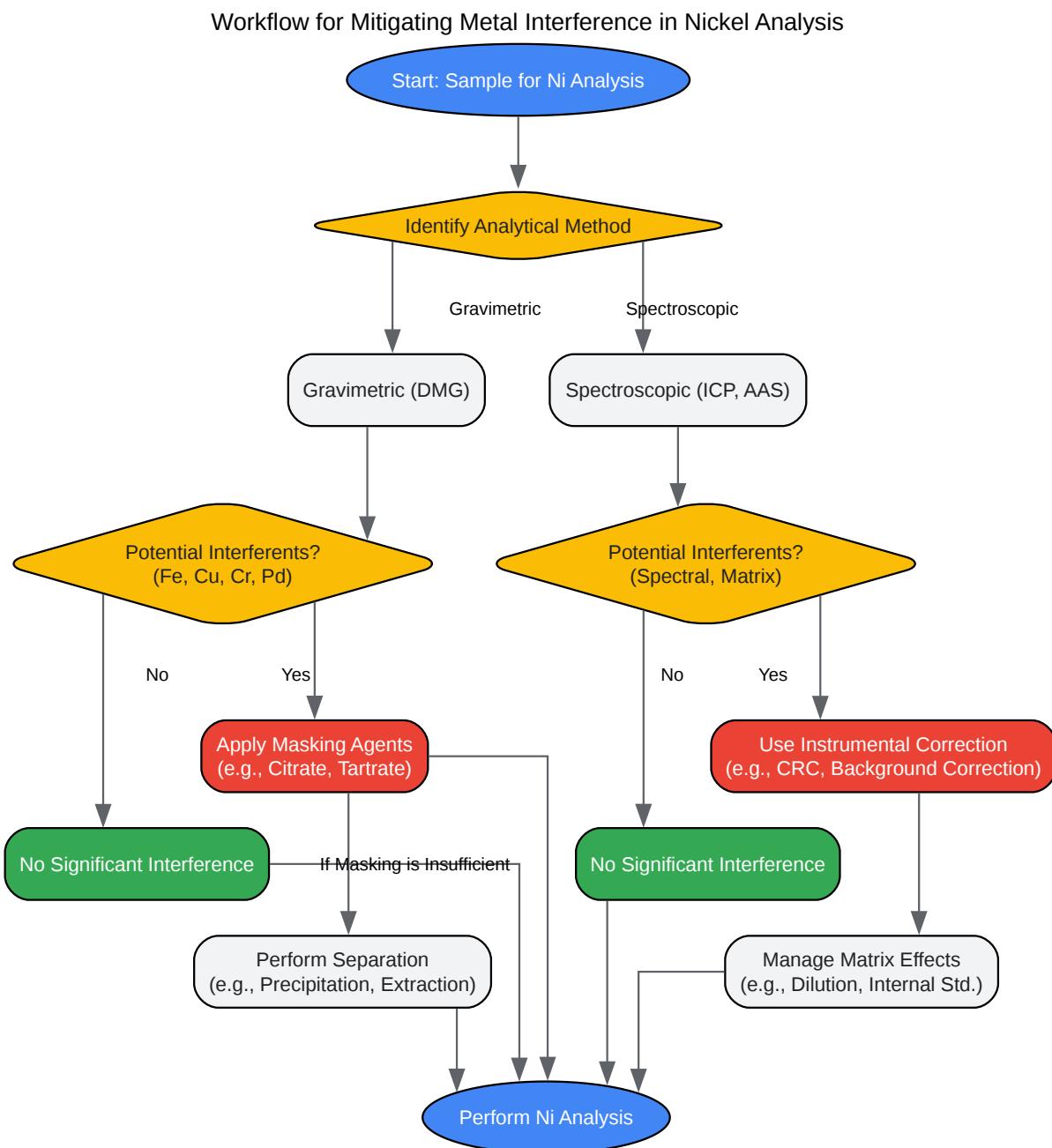
4. Precipitation of Nickel-DMG: a. To the hot, slightly alkaline solution, add approximately 20 mL of a 1% alcoholic solution of dimethylglyoxime with constant stirring.[\[11\]](#) A bright red precipitate of Ni(C₄H₇N₂O₂)₂ will form. b. Allow the beaker to stand on a steam bath for at least one hour to aid in the digestion of the precipitate. c. Test for complete precipitation by adding a few more drops of the DMG solution to the clear supernatant.

5. Filtration and Washing: a. Filter the hot solution through a pre-weighed sintered glass crucible. b. Wash the precipitate several times with hot water to remove any impurities.

6. Drying and Weighing: a. Dry the crucible containing the precipitate in an oven at 110-120 °C for at least two hours.[\[9\]](#) b. Cool the crucible in a desiccator and weigh. c. Repeat the drying and weighing cycle until a constant weight is achieved.

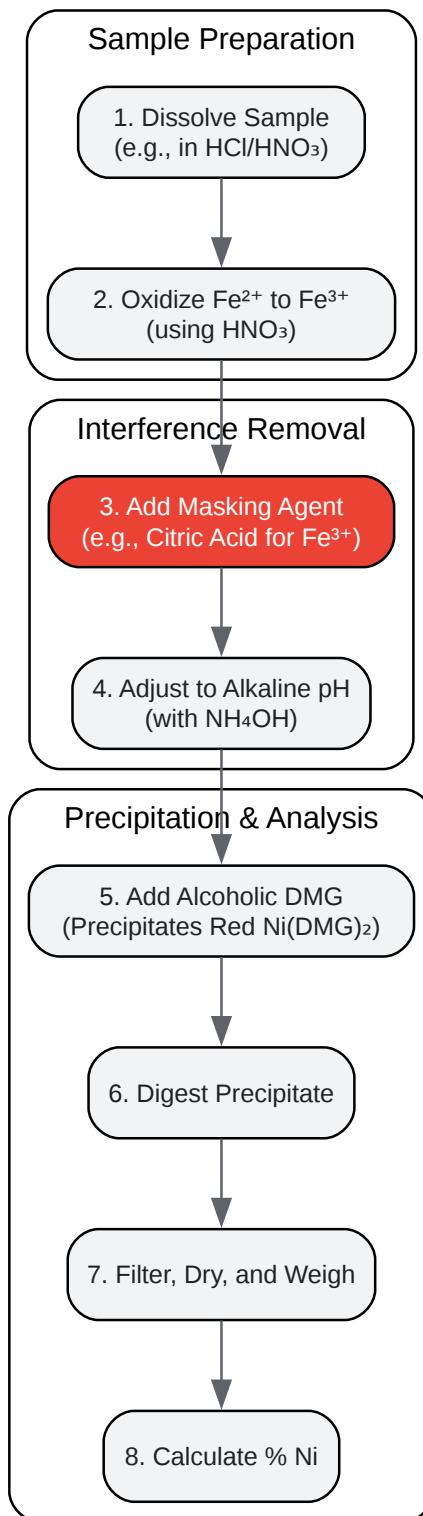
7. Calculation: a. Calculate the percentage of nickel in the steel sample using the weight of the Ni(DMG)₂ precipitate and the gravimetric factor for nickel (0.2032).

Visualizations

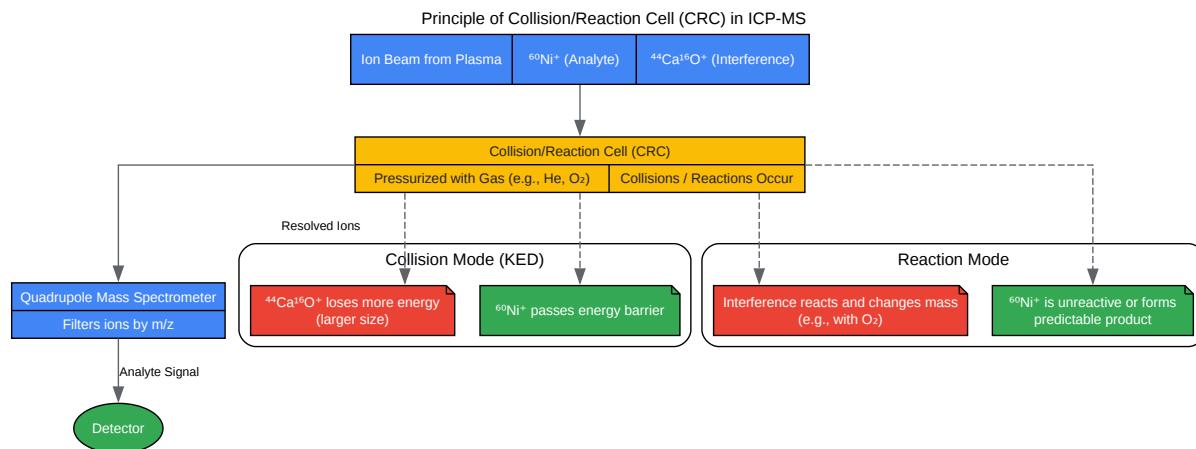
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Caption: Decision workflow for selecting an appropriate interference mitigation strategy.

Experimental Workflow for Gravimetric Ni Analysis with DMG

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Caption: Workflow for DMG analysis of nickel, highlighting interference removal steps.



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Caption: Diagram illustrating interference removal in ICP-MS using a CRC.

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